molecular formula C14H15ClO3 B1318333 cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 945362-37-8

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1318333
CAS No.: 945362-37-8
M. Wt: 266.72 g/mol
InChI Key: WCQLQZORPAKACY-UHFFFAOYSA-N
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Description

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C14H15ClO3 and a molecular weight of 266.72 g/mol . It is characterized by the presence of a chlorobenzoyl group attached to a cyclohexane ring, which in turn is bonded to a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexane-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound may be used as a reference standard or as a starting material for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities .

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may act as inhibitors or modulators of specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid and its derivatives depends on their specific chemical structure and the biological targets they interact with. Generally, these compounds may exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific application and the nature of the derivative .

Comparison with Similar Compounds

  • 4-(4-Chlorobenzoyl)benzoic acid
  • 4-(4-Chlorobenzoyl)cyclohexanol
  • 4-(4-Chlorobenzoyl)cyclohexanone

Comparison: cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a chlorobenzoyl group and a carboxylic acid group attached to a cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h5-9,11H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQLQZORPAKACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589395
Record name 4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945362-37-8
Record name 4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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